molecular formula C9H19N B1281884 4-Butylpiperidine CAS No. 24152-39-4

4-Butylpiperidine

Cat. No. B1281884
CAS RN: 24152-39-4
M. Wt: 141.25 g/mol
InChI Key: XIQSPCJCAJVNJL-UHFFFAOYSA-N
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Description

4-Butylpiperidine is a chemical compound that belongs to the piperidine class, characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The butyl group attached to the fourth position of the piperidine ring makes it a derivative of piperidine with potential applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of 4-butylpiperidine derivatives has been explored in several studies. For instance, efficient routes to 1-tert-butyl-4-chloropiperidine have been described, with a key chlorination reaction and an innovative synthesis involving the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been reported, highlighting the versatility of 4-butylpiperidine scaffolds in creating compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of 4-butylpiperidine derivatives has been studied using various techniques. X-ray crystallography has been used to determine the structure of related compounds, such as 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, which was found to have an axial t-butyl group . Conformational analysis of 4-tert-butylpiperidine derivatives has also been conducted, revealing details about their chair conformations and the impact of substituents on their molecular geometry .

Chemical Reactions Analysis

4-Butylpiperidine and its derivatives participate in a range of chemical reactions. For example, the synthesis of bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium involved redox processes that likely involve both metal and quinone ligands . The addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine for the synthesis of 4-benzyl-4-aminopiperidines is another example of the reactivity of 4-butylpiperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-butylpiperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can lead to sterically demanding and solubilizing effects, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The conformational preferences of these compounds, such as chair or twist conformations, can affect their physical properties, such as solubility and boiling points . The electronic properties, such as charge distribution and redox behavior, are also critical and have been studied in complexes involving 4-tert-butylpiperidine derivatives .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Solar Cell Technology

    • 4-tert-butylpyridine (tBP), an essential additive in hole transport layers (HTLs), could recrystallize the amorphous and defective perovskite surface layers and passivate the surfaces of perovskite solar cells (PSCs) .
    • This process is significant in determining the devices’ efficiencies and stabilities .

Safety And Hazards

When handling 4-Butylpiperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQSPCJCAJVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534645
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpiperidine

CAS RN

24152-39-4
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL flask fitted with a stirrer was added a slurry of 2 (13.2 g, 58 mmol) and 10% palladium on charcoal (1.2 g) in ethanol (70 mL), followed by addition of concentrated hydrochloric acid (1.5 mL). The reaction flask was evacuated and hydrogen was added via a reaction flask. A total of 2.5 dm3 of hydrogen was consumed. The reaction mixture was filtered and evaporated and the residue was dissolved in H2O (40 mL) and NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (30 mL) and evaporated to dryness to produce 7.1 g of crude 3. The crude product was subjected to column chromatography (eluent: heptane:EtOAc (4:1)) to give pure 3 (2.7 g, 33%). 1H NMR (CDCl3) δ0.85 (t, 3H), 1.0-1.38 (m, 9H), 1.65 (dd, 2H), 2.38 (s, 1H), 2.55 (dt, 2H), 3.04 (dt, 2H).
Name
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HO House, BA Tefertiller, CG Pitt - The Journal of Organic …, 1966 - ACS Publications
… have examined the N-alkylation of the 4-¿-butylpiperidine derivatives 1-4.3 These tertiary … and concentrated to leave 11.005 g of the l-benzoyl-4- butylpiperidine which crystallized on …
Number of citations: 54 pubs.acs.org
SD Qu, GX Liu - Rapid Communications in Mass Spectrometry, 2021 - Wiley Online Library
… The MS/MS spectrum (Figure 3a) provided both characteristic fragment ions at m/z 140.1434 and 105.0340 which were attributed to the 4-butylpiperidine and benzoyl moieties, …
SD Qu, GX Liu - atmkinaseinhibitor.com
… The MS/MS spectrum (Figure 3a) provided both characteristic fragment ions at m/z 140.1434 and 105.0340 which were attributed to the 4-butylpiperidine and benzoyl moieties, …
Number of citations: 0 atmkinaseinhibitor.com
HO House, TM Bare - The Journal of Organic Chemistry, 1968 - ACS Publications
… These results are discussed in light of earlier N-methylation of l-ethyl-4-<-butylpiperidine (4) to form a mixture of salts in which the stereoisomer with an axial methyl group predominated…
Number of citations: 75 pubs.acs.org
WR Baker, AKL Fung, HD Kleinert… - Journal of medicinal …, 1992 - ACS Publications
… This hypothesis was strengthened when a 4-butylpiperidine amide was substituted and inhibitor potency decreased dramatically. Inhibitors employing this novel dipeptide mimic were …
Number of citations: 28 pubs.acs.org
ME Wolff - Chemical Reviews, 1963 - ACS Publications
… 37 4-Butylpiperidine … 4-Propylpiperidine furnishes a normal yield of 2-methylquinuclidine, but only small amounts of 2ethylquinuclidine are obtained from 4-butylpiperidine. …
Number of citations: 538 pubs.acs.org
FD Bellamy, JB Chazan, P Dodey… - Journal of medicinal …, 1991 - ACS Publications
… Finally, the 4-butylpiperidine 55 was prepared in two steps … The 4-butylpiperidine (55) was synthesized as follows: 1.8 g (… pure 4-butylpiperidine (55). D. Reduction of the Nitro Group. …
Number of citations: 8 pubs.acs.org
HC Hansen, R Olsson, G Croston… - Bioorganic & medicinal …, 2000 - Elsevier
… Before their use in parallel synthesis, the five solid-supported tosylates 2, 4 were evaluated in a reaction with 4-butylpiperidine. All five expected products were obtained in good yields (…
Number of citations: 20 www.sciencedirect.com
X Wang, AM Kauppi, R Olsson… - European Journal of …, 2003 - Wiley Online Library
Practical conditions for the synthesis of 4‐substituted N‐protected piperidines through CuCN·2LiBr‐catalyzed organozinc additions to 1‐acylpyridinium salts and subsequent hydrogen‐…
CJ Langmead, NE Austin, CL Branch… - British journal of …, 2008 - Wiley Online Library
… Reaction of (2) with 4-butylpiperidine in acetonitrile in the presence of potassium carbonate and sodium iodide resulted 77-LH-28-1 (3a;) as the free base in 29% yield. Conversion to …
Number of citations: 120 bpspubs.onlinelibrary.wiley.com

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